Chemical structure and properties of [1,1'-Biphenyl]-2-carbothioamide
Chemical structure and properties of [1,1'-Biphenyl]-2-carbothioamide
An In-Depth Technical Guide to the Chemical Structure and Properties of [1,1'-Biphenyl]-2-carbothioamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of [1,1'-Biphenyl]-2-carbothioamide, a novel compound at the intersection of two pharmacologically significant motifs: the biphenyl scaffold and the thioamide functional group. While specific literature on this particular isomer is nascent, this document leverages established principles of organic and medicinal chemistry to offer a predictive and practical guide for researchers. By detailing robust synthetic protocols, outlining a thorough analytical workflow, and exploring potential therapeutic avenues, this guide serves as a foundational resource for the investigation of [1,1'-Biphenyl]-2-carbothioamide as a candidate in drug discovery programs.
Introduction: The Scientific Rationale
The biphenyl moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and natural products, where it often contributes to receptor affinity and favorable pharmacokinetic properties.[1][2][3][4] Similarly, the thioamide group, an isostere of the amide bond, has garnered significant attention for its unique physicochemical properties that can enhance biological activity, improve metabolic stability, and introduce novel mechanisms of action.[5][6][7][8] The strategic combination of these two functionalities in [1,1'-Biphenyl]-2-carbothioamide presents an unexplored opportunity for the development of new therapeutic agents. This guide provides the essential technical knowledge to embark on the synthesis and evaluation of this promising, yet uncharacterized, molecule.
Chemical Structure and Predicted Physicochemical Properties
The unique spatial arrangement of the 2-substituted biphenyl system, coupled with the electronic characteristics of the thioamide group, dictates the molecule's overall properties.
Molecular Structure
The structure of [1,1'-Biphenyl]-2-carbothioamide is characterized by a biphenyl core with a carbothioamide group at the 2-position of one of the phenyl rings. This substitution pattern can lead to hindered rotation around the biphenyl C-C single bond, potentially giving rise to atropisomers—stereoisomers resulting from restricted rotation that are stable enough to be isolated.
Caption: Chemical structure of [1,1'-Biphenyl]-2-carbothioamide.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of [1,1'-Biphenyl]-2-carbothioamide, derived from computational models and comparison with its known isomers, [1,1'-Biphenyl]-3-carbothioamide and [1,1'-Biphenyl]-4-carbothioamide.[9][10]
| Property | Predicted Value | Source/Analogue |
| Molecular Formula | C₁₃H₁₁NS | - |
| Molecular Weight | 213.30 g/mol | [10] |
| CAS Number | Not assigned | - |
| Physical Form | Expected to be a crystalline solid | [11] |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in polar protic solvents | |
| Predicted LogP | ~3.0 | [10] |
| UV-Vis λmax | ~280-315 nm | [12] |
Synthesis and Purification
The synthesis of [1,1'-Biphenyl]-2-carbothioamide is most logically approached via a two-step process: the formation of the biphenyl core followed by the introduction of the thioamide functionality.
Synthesis Workflow
Caption: Proposed synthetic workflow for [1,1'-Biphenyl]-2-carbothioamide.
Experimental Protocols
Step 1: Synthesis of [1,1'-Biphenyl]-2-carbonitrile (Precursor)
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for constructing the biphenyl scaffold.[9][13][14] This precursor is also commercially available from several suppliers.[15][16]
-
Reactants: 2-Bromobenzonitrile, Phenylboronic acid, a Palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃).
-
Solvent: A mixture of toluene, ethanol, and water is commonly employed.
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromobenzonitrile (1.0 eq), phenylboronic acid (1.1 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture, and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield [1,1'-Biphenyl]-2-carbonitrile.
-
Step 2: Synthesis of [1,1'-Biphenyl]-2-carbothioamide (Target Compound)
The conversion of a nitrile to a primary thioamide can be achieved through various methods, with the direct addition of hydrogen sulfide being a common and effective approach.
-
Reactants: [1,1'-Biphenyl]-2-carbonitrile and a source of hydrogen sulfide (e.g., gaseous H₂S, or a reagent like thioacetamide or Lawesson's reagent).
-
Catalyst/Solvent: An anion-exchange resin in a polar solvent mixture like methanol-water can catalyze the addition of gaseous H₂S.
-
Procedure (using gaseous H₂S):
-
Dissolve [1,1'-Biphenyl]-2-carbonitrile (1.0 eq) in a suitable solvent mixture (e.g., 3:2 methanol-water) in a reaction flask.
-
Add an anion-exchange resin (e.g., Dowex 1X8, SH⁻ form).
-
Gently bubble a slow stream of hydrogen sulfide gas through the stirred suspension at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the starting material is consumed, filter off the resin and wash it with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to afford pure [1,1'-Biphenyl]-2-carbothioamide.
-
Comprehensive Characterization Workflow
A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized [1,1'-Biphenyl]-2-carbothioamide.
Caption: Analytical workflow for the characterization of [1,1'-Biphenyl]-2-carbothioamide.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet region between δ 7.2 and 7.8 ppm corresponding to the nine aromatic protons of the biphenyl system. The two protons of the primary thioamide (-CSNH₂) are expected to appear as a broad singlet between δ 9.0 and 10.5 ppm, which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display 13 distinct signals. The thioamide carbon (C=S) is characteristically deshielded and expected to appear in the range of δ 198-210 ppm. The aromatic carbons will resonate in the typical region of δ 125-145 ppm.
Fourier-Transform Infrared (IR) Spectroscopy [14]
-
N-H Stretching: Look for two bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine in the thioamide group.
-
C=S Stretching: The characteristic thioamide C=S stretching vibration, often coupled with other vibrations, is expected to appear in the "G band" region, typically between 600-850 cm⁻¹.[14]
-
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, and aromatic C=C stretching will produce signals in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
The molecular ion peak [M]⁺ should be observed at an m/z corresponding to the molecular weight of the compound (213.30). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
-
Purity Assessment: A reverse-phase HPLC method using a C18 or a biphenyl stationary phase is recommended for determining the purity of the final compound. A gradient elution with a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Atropisomer Separation: Due to the 2-substitution, [1,1'-Biphenyl]-2-carbothioamide may exist as stable atropisomers. Chiral HPLC or Gas Chromatography (GC) using a cyclodextrin-based stationary phase should be employed to investigate the presence of enantiomers.[16] This analysis may require sub-ambient temperatures to prevent on-column racemization.
Potential Applications in Drug Development
The unique combination of the biphenyl and thioamide moieties suggests several promising avenues for therapeutic applications.
Bioisosterism and Target Engagement
Thioamides are well-established bioisosteres of amides.[5][6] The substitution of an amide with a thioamide can alter hydrogen bonding capabilities, lipophilicity, and electronic properties, potentially leading to enhanced target affinity or a modified pharmacological profile.[6] Biphenyl amides and related structures have been investigated as inhibitors of various enzymes and receptors. Therefore, [1,1'-Biphenyl]-2-carbothioamide could be a valuable lead structure in programs targeting kinases, proteases, or other enzymes where a biphenyl scaffold is known to confer activity.
Antimicrobial and Anticancer Potential
Both biphenyl derivatives and thioamide-containing compounds have demonstrated a wide range of biological activities, including antifungal, antibacterial, and anticancer effects.[1][2][6] For instance, ethionamide is a key second-line anti-tubercular drug.[6][8] Biphenyl carboxamides have shown potential as fungicidal agents.[2] This precedent suggests that [1,1'-Biphenyl]-2-carbothioamide warrants screening in antimicrobial and oncology assays.
Hypothetical Mechanism of Action: Kinase Inhibition
Many kinase inhibitors utilize a biaryl scaffold to occupy adjacent hydrophobic pockets in the ATP-binding site. The thioamide group could serve as a unique hydrogen bond donor or acceptor, interacting with the hinge region of a kinase.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
[1,1'-Biphenyl]-2-carbothioamide represents an unexplored area of chemical space with significant potential for drug discovery. This technical guide provides a robust and scientifically grounded roadmap for its synthesis, purification, and comprehensive characterization. By leveraging established methodologies for the construction of its core components and outlining a clear analytical strategy, researchers are well-equipped to produce and validate this novel compound. The predictive insights into its potential applications, rooted in the known pharmacology of the biphenyl and thioamide motifs, should inspire further investigation into its biological activities. This document serves as a catalyst for unlocking the therapeutic potential of [1,1'-Biphenyl]-2-carbothioamide.
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